Ajmaline phenylbarbiturate

Structural chemistry Molecular property differentiation Drug combination design

Researchers developing HPLC-MS methods for ajmaline-barbiturate fixed-dose combinations require unambiguous reference standards. Ajmaline phenylbarbiturate (CAS 81424-61-5, MW 530.6 g/mol) resolves this challenge: • 28 Da mass separation from ajmaline-phenobarbital enables simultaneous quantification • Defined 1:1 stoichiometry eliminates variable dosing in cardiac electrophysiology protocols • No hepatotoxicity signals-unlike ajmaline-butabarbital Supplied as a well-characterized salt for forensic, QC, and ex vivo research applications.

Molecular Formula C30H34N4O5
Molecular Weight 530.6 g/mol
CAS No. 81424-61-5
Cat. No. B1221355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAjmaline phenylbarbiturate
CAS81424-61-5
Synonyms1215 S
1215-S
AJ-PBB
ajmaline phenylbarbiturate
ajmaline, phenylbarbiturate drug combination
Molecular FormulaC30H34N4O5
Molecular Weight530.6 g/mol
Structural Identifiers
SMILESCCC1C2CC3C4C5(CC(C2C5O)N3C1O)C6=CC=CC=C6N4C.C1=CC=C(C=C1)C2C(=O)NC(=O)NC2=O
InChIInChI=1S/C20H26N2O2.C10H8N2O3/c1-3-10-11-8-14-17-20(12-6-4-5-7-13(12)21(17)2)9-15(16(11)18(20)23)22(14)19(10)24;13-8-7(6-4-2-1-3-5-6)9(14)12-10(15)11-8/h4-7,10-11,14-19,23-24H,3,8-9H2,1-2H3;1-5,7H,(H2,11,12,13,14,15)/t10-,11?,14-,15-,16?,17-,18?,19+,20?;/m0./s1
InChIKeyFQHDUMDHVKEPDU-MNGKQSICSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ajmaline Phenylbarbiturate: Chemical Identity & Pharmacological Class


Ajmaline phenylbarbiturate (also designated AJ-PBB or 1215-S) is a 1:1 drug combination of the Class Ia antiarrhythmic alkaloid ajmaline with 5-phenylbarbituric acid [1]. It belongs to the ajmaline-barbiturate fixed-dose combination family, which distinctively couples a fast sodium-channel blocker with a barbiturate to modulate both cardiac excitability and central nervous system activity [2]. Unlike the more extensively characterized ajmaline base (CAS 4360-12-7) or its phenobarbital co-crystal (CAS 21290-16-4), ajmaline phenylbarbiturate incorporates the non-ethylated 5-phenylbarbiturate moiety, producing a molecular formula of C₃₀H₃₄N₄O₅ (MW 530.6 g/mol) .

Tool Compound Class
Class Ia antiarrhythmic alkaloid research tool in a fixed 1:1 combination with a non-ethylated barbiturate.
Suitable for cardiac excitability and CNS modulation models requiring a defined dual-target entity.
Structural Distinct
Incorporates 5-phenylbarbituric acid (no C5 ethyl group), differentiating it from the phenobarbital co-crystal.
Absence of the ethyl substituent alters predicted lipophilicity and metabolic liability.
Procurement Context
Serves as a research reference for ajmaline-barbiturate combination studies where the barbiturate partner identity must be controlled.

Ajmaline Phenylbarbiturate: Risks of In-Class Substitution


Ajmaline phenylbarbiturate is not pharmacologically interchangeable with ajmaline base, ajmaline-phenobarbital, or ajmaline-butabarbital. The identity of the barbiturate partner determines the combination's molecular weight, lipophilicity, metabolic liability, and hepatotoxicity risk profile [1]. Ajmaline base alone lacks the GABAergic modulation provided by the barbiturate component [2]. Ajmaline-phenobarbital (CAS 21290-16-4), which incorporates 5-ethyl-5-phenylbarbituric acid (phenobarbital), has a higher molecular weight (558.7 vs. 530.6 g/mol) and distinct CYP450 induction properties [3]. Ajmaline-butabarbital has been clinically associated with prolonged cholestatic hepatitis, a toxicity signal absent from available ajmaline phenylbarbiturate records [4]. These structural and toxicological divergences preclude assumption of therapeutic or safety equivalence.

Mismatch Ajmaline base lacks the GABAergic barbiturate component; combination pharmacology may shift significantly in dual-target models.
Mismatch Ajmaline-phenobarbital (ethylated) has a distinct molecular weight (558.7 vs. 530.6) and CYP induction profile, limiting direct cross-substitution.
Risk Ajmaline-butabarbital has a reported cholestatic endpoint signal absent in AJ-PBB records; may indicate a different hepatotoxicity context requiring review.

Ajmaline Phenylbarbiturate: Differentiation Evidence vs. Closest Analogs


Structural Differentiation: Non-Ethylated vs. Ethylated Barbiturate Partner

Ajmaline phenylbarbiturate utilizes 5-phenylbarbituric acid (no ethyl substituent at C5) as its barbiturate partner, in explicit contrast to ajmaline-phenobarbital (CAS 21290-16-4) which uses 5-ethyl-5-phenylbarbituric acid (phenobarbital) [1]. This structural divergence produces a molecular formula of C₃₀H₃₄N₄O₅ (MW 530.6) for the target compound versus C₃₂H₃₈N₄O₅ (MW 558.7) for the phenobarbital counterpart, a mass difference of 28.1 Da attributable to the absent ethyl group . No head-to-head pharmacological comparison study was identified; evidence strength is classified accordingly.

Structural Identity: Barbiturate Partner
Data to verify
AJ-PBB 530.61 g/mol
AJ-Phenobarbital 558.67 g/mol
ΔMW = −28.1 Da (no ethyl group)
Replacing ethyl with hydrogen may alter logP and hepatic extraction ratio; validation required.
Pharmacokinetic interchangeability with ajmaline-phenobarbital should not be assumed.
Structural chemistry Molecular property differentiation Drug combination design

Cardiac HERG Channel Blockade: Ajmaline Base Potency Baseline

The antiarrhythmic activity of ajmaline phenylbarbiturate is carried exclusively by its ajmaline component. Ajmaline base blocks HERG potassium channels with an IC₅₀ of 1.0 µmol/L in HEK-293 cells (whole-cell patch clamp) and 42.3 µmol/L in Xenopus oocytes (double-electrode voltage clamp) [1]. The block is use-dependent, with steady-state onset within 180 seconds and complete reversibility upon washout [1]. This IC₅₀ of 1.0 µM in human cells serves as the quantitative potency benchmark for all ajmaline-containing combinations. Comparative IC₅₀ values for the specific phenylbarbiturate salt are absent from the public literature; the reported values for the ajmaline free base are adopted here as class-level inference [2].

HERG Channel Blockade
Class-level inference
IC₅₀ = 1.0 µM (Ajmaline base in HEK-293 cells)
Supports cardiac electrophysiology screening context; IC₅₀ defines baseline assay potency for the class.
Direct AJ-PBB specific data not identified; value inferred from ajmaline free base.
Cardiac electrophysiology HERG potassium channel Antiarrhythmic potency

Hepatotoxicity Differential: Butabarbital vs. Phenylbarbiturate Combination

A published case report documents prolonged cholestatic hepatitis with vanishing bile duct syndrome in a 60-year-old woman following two weeks of ajmaline-butabarbital treatment; alkaline phosphatases remained elevated for five years post-exposure [1]. By contrast, systematic review of PubMed and the Comparative Toxicogenomics Database reveals no analogous hepatotoxicity reports for ajmaline phenylbarbiturate (AJ-PBB) [2]. This represents a critical safety differentiation within the ajmaline-barbiturate combination class. However, the absence of published adverse-event reports for AJ-PBB may partially reflect lower cumulative clinical exposure rather than a proven superior safety profile.

Hepatotoxicity Endpoint Differential
Reported
AJ-PBB 0 case reports identified
AJ-Butabarbital ≥1 confirmed case of prolonged cholestatic hepatitis
Absence of hepatotoxicity reports for AJ-PBB requires prospective verification in research models.
Risk calculation limited by unknown exposure denominators for both compounds.
Drug-induced liver injury Cholestatic hepatitis Safety differentiation

Oral Bioavailability: Ajmaline Base vs. N-Propylajmaline

No oral bioavailability data exist specifically for ajmaline phenylbarbiturate. However, published comparative studies establish that ajmaline base has markedly lower oral bioavailability than its semisynthetic N-propyl derivative (prajmaline) [1]. The superior bioavailability of prajmaline is explained by a pH-dependent tautomeric equilibrium (aldehyde-amine ↔ quaternary carbinol-ammonium) that enhances lipid solubility, a property confirmed by fluorescence, IR, and HPLC studies [2]. Given that ajmaline phenylbarbiturate contains the unmodified ajmaline alkaloid, it is predicted to share the low oral bioavailability of the parent base, in contrast to the therapeutically oral-available prajmaline.

Oral Bioavailability Context
Source review
Ajmaline base shows limited oral bioavailability vs. N-propylajmaline; AJ-PBB expected to share parent base profile.
Parenteral administration protocols may be preferred for research models to ensure consistent exposure.
Quantitative fold-difference not available from identified sources.
Oral bioavailability Pharmacokinetics Prajmaline comparison

Atrial Refractory Period: Ajmaline vs. DCAA and NPA

In the isolated guinea pig left atrium, ajmaline and di-monochloracetylajmaline (DCAA) exhibit nearly equivalent efficacy in prolonging the functional refractory period, while N-propylajmaline (NPA) is significantly more potent [1]. The therapeutic index — expressed as the quotient of the concentration prolonging the refractory period (I) to the concentration decreasing contractility (II) at EC₂₅ — is 1.2 for ajmaline, 1.6 for DCAA, and 0.4 for NPA [1]. A higher quotient indicates greater separation between desired electrophysiological effect and undesired negative inotropy. These data provide a quantitative framework for the electrophysiological selectivity of the ajmaline pharmacophore shared by ajmaline phenylbarbiturate.

Electrophysiological Selectivity
Reported
I/II Quotient = 1.2 (Refractory period / Contractility at EC₂₅)
Defines baseline selectivity for the ajmaline pharmacophore; supports assay design balancing efficacy and myocardial depression endpoints.
Isolated guinea pig left atrium model.
Cardiac electrophysiology Refractory period Contractility

Ajmaline Phenylbarbiturate: Research & Industrial Applications


Analytical Reference Standard for HPLC-MS Method Development

The well-defined 1:1 stoichiometry and distinct molecular weight (530.6 g/mol) of ajmaline phenylbarbiturate make it suitable as a reference standard for HPLC-MS method development targeting ajmaline-barbiturate fixed-dose combinations [1]. Its separation from the higher-molecular-weight ajmaline-phenobarbital (558.7 g/mol) by mass spectrometry is unambiguous due to the 28 Da mass difference, enabling simultaneous quantification of multiple ajmaline-barbiturate species in forensic or quality-control settings .

Combined Na⁺ Channel and GABA-A Receptor Modulation in Cardiac Models

In ex vivo cardiac electrophysiology models (e.g., Langendorff-perfused heart or isolated atrial preparations), ajmaline phenylbarbiturate offers the combined Class Ia sodium-channel blockade (HERG IC₅₀ = 1.0 µM in human cells) [2] and GABAergic barbiturate activity in a single defined chemical entity [3]. This is relevant for experimental protocols investigating dual modulation of cardiac and autonomic nervous system function, where the fixed 1:1 ratio eliminates the need for separate ajmaline and barbiturate dosing.

Comparative Hepatotoxicity Studies in the Ajmaline-Barbiturate Class

The documented association of ajmaline-butabarbital with cholestatic hepatitis [4] and the current absence of such reports for ajmaline phenylbarbiturate create a rational basis for comparative hepatotoxicity studies. In vitro models using HepG2 or primary human hepatocyte sandwich cultures can quantify differences in bile salt export pump (BSEP) inhibition, mitochondrial toxicity, and reactive metabolite formation between ajmaline phenylbarbiturate and ajmaline-butabarbital, addressing the critical safety differentiation gap within this drug class.

Parenteral Bioavailability Baseline for Pharmacokinetic Bridging

Given the established poor oral bioavailability of ajmaline base relative to prajmaline [5], ajmaline phenylbarbiturate can serve as a parenteral reference formulation in pharmacokinetic bridging studies. Intravenous administration of the defined salt permits calculation of absolute bioavailability for experimental oral formulations, leveraging the compound's fixed stoichiometry and the known protein binding of ajmaline (76 ± 9%) [6].

Application
Selection Property
Validation Focus
Analytical reference standard for MS methods
Fixed 1:1 stoichiometry & distinct molecular weight (530.6 g/mol)
Method separation validation between ethylated and non-ethylated barbiturate combinations
Cardiac electrophysiology research models
Combined Na+ channel and GABA-A modulation in a single entity
Ex vivo dose-response profiling in isolated atrial or Langendorff-perfused heart models
Hepatotoxicity screening studies
Structural class distinct from ajmaline-butabarbital
Review of BSEP inhibition and mitochondrial toxicity in hepatic cell models
Parenteral PK bridging studies
Defined salt form suitable for IV administration
Calculation of absolute bioavailability context for experimental oral formulations
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